Cas no 61735-55-5 (Naphthalene, 1-fluoro-5-methoxy-)

Technical Introduction: Naphthalene, 1-fluoro-5-methoxy- 1-Fluoro-5-methoxynaphthalene is a fluorinated naphthalene derivative characterized by the presence of a fluorine atom at the 1-position and a methoxy group at the 5-position. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for pharmaceuticals, agrochemicals, and advanced materials. The electron-withdrawing fluorine and electron-donating methoxy group contribute to its unique reactivity, enabling selective functionalization. Its stability and well-defined structure make it suitable for use in cross-coupling reactions and as a building block for complex aromatic systems. Proper handling and storage are recommended due to its organic and potentially hazardous nature.
Naphthalene, 1-fluoro-5-methoxy- structure
61735-55-5 structure
Product Name:Naphthalene, 1-fluoro-5-methoxy-
CAS No:61735-55-5
MF:C11H9FO
MW:176.186966657639
MDL:MFCD17012350
CID:468077
PubChem ID:12336390
Update Time:2025-05-22

Naphthalene, 1-fluoro-5-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 1-fluoro-5-methoxy-
    • 1-fluoro-5-methoxynaphthalene
    • 61735-55-5
    • DCFMXBJYKIGVPB-UHFFFAOYSA-N
    • FT-0748647
    • SCHEMBL485409
    • DTXSID30491402
    • 5-fluoro-1-methoxynaphthalene
    • N14585
    • MDL: MFCD17012350
    • Inchi: 1S/C11H9FO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7H,1H3
    • InChI Key: DCFMXBJYKIGVPB-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C(C=CC=C21)OC

Computed Properties

  • Exact Mass: 176.06377
  • Monoisotopic Mass: 176.063743068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23

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Additional information on Naphthalene, 1-fluoro-5-methoxy-

Naphthalene, 1-fluoro-5-methoxy- (CAS No. 61735-55-5): Properties, Applications, and Industry Insights

Naphthalene, 1-fluoro-5-methoxy- (CAS No. 61735-55-5) is a specialized fluorinated naphthalene derivative that has gained significant attention in pharmaceutical and material science research. This compound belongs to the class of fluorinated aromatic compounds, which are increasingly important in modern chemistry due to their unique electronic properties and biological activities. The presence of both fluoro and methoxy substituents on the naphthalene ring system creates distinct chemical characteristics that make this compound valuable for various applications.

The molecular structure of 1-fluoro-5-methoxy-naphthalene features a naphthalene core with precise substitutions at the 1 and 5 positions. This specific arrangement influences the compound's electronic distribution, lipophilicity, and steric properties, which are crucial factors in its reactivity and interaction with biological systems. Recent studies in medicinal chemistry have shown particular interest in such fluorinated naphthalene derivatives as potential building blocks for drug discovery, especially in the development of targeted therapies and imaging agents.

From a synthetic chemistry perspective, Naphthalene, 1-fluoro-5-methoxy- serves as an important intermediate in organic synthesis. Its fluorine atom provides opportunities for further functionalization through various cross-coupling reactions, while the methoxy group offers sites for demethylation or other transformations. These features make it valuable for creating more complex molecular architectures, particularly in pharmaceutical research where structure-activity relationships are being explored for new therapeutic agents.

The compound's physical properties have been carefully characterized to support its various applications. 1-fluoro-5-methoxy-naphthalene typically appears as a crystalline solid with specific melting point and solubility characteristics that are important for formulation and handling. These properties are influenced by the compound's molecular polarity, which results from the combination of electron-withdrawing fluorine and electron-donating methoxy substituents on the aromatic system.

In material science applications, Naphthalene, 1-fluoro-5-methoxy- has shown promise in the development of organic electronic materials. The fluorinated naphthalene core contributes to interesting charge transport properties, making it potentially useful in organic semiconductors or as a component in photovoltaic materials. Researchers are particularly interested in how the fluorine substitution affects the material's energy levels and intermolecular interactions in the solid state.

The synthesis of CAS 61735-55-5 typically involves multi-step organic reactions starting from naphthalene precursors. Modern synthetic approaches often employ regioselective fluorination techniques to ensure the precise placement of the fluorine atom, followed by methoxylation at the desired position. These methods have been optimized to improve yield and purity, making the compound more accessible for research and development purposes.

Analytical characterization of 1-fluoro-5-methoxy-naphthalene utilizes various techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are critical for its applications in sensitive areas like pharmaceutical development. The distinctive 19F NMR signal provides a convenient marker for tracking the compound in complex mixtures or reaction monitoring.

From a safety and handling perspective, proper laboratory practices should be followed when working with Naphthalene, 1-fluoro-5-methoxy-. While not classified as highly hazardous, standard precautions for handling organic compounds apply, including the use of appropriate personal protective equipment and ventilation. Material safety data sheets should be consulted for specific handling and storage recommendations.

The commercial availability of CAS No. 61735-55-5 has increased in recent years to meet growing research demand. Suppliers typically offer the compound in various packaging sizes and purity grades to accommodate different application needs. Pricing and availability may vary based on market conditions and manufacturing scale, with some suppliers providing custom synthesis options for specialized requirements.

Looking toward future applications, researchers are exploring the potential of 1-fluoro-5-methoxy-naphthalene in emerging fields such as metal-organic frameworks (MOFs) and supramolecular chemistry. The compound's ability to participate in specific non-covalent interactions makes it interesting for designing functional materials with tailored properties. Additionally, its photophysical characteristics are being investigated for potential use in fluorescence-based sensors or optical materials.

Environmental considerations for Naphthalene, 1-fluoro-5-methoxy- follow general guidelines for aromatic compounds. While specific ecotoxicological data may be limited, proper waste disposal methods should be employed according to local regulations. The compound's biodegradability and environmental fate are areas where additional research could provide valuable insights for sustainable use.

In the pharmaceutical industry, structure-activity relationship studies involving fluorinated naphthalene derivatives continue to reveal interesting biological properties. The 1-fluoro-5-methoxy substitution pattern appears particularly promising for modulating drug-target interactions in certain therapeutic areas. This has led to increased patent activity surrounding similar compounds, suggesting growing commercial interest in this chemical space.

For researchers working with CAS 61735-55-5, recent literature highlights several novel synthetic applications and biological evaluations. The compound's versatility as a building block continues to inspire new molecular designs across multiple disciplines. As analytical techniques advance, deeper understanding of its structure-property relationships at atomic resolution may unlock additional applications in both life sciences and materials development.

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